2,6-Dimethylheptan-4-amine hydrochloride
Description
Contextualization within Amine Chemistry
Amines are a fundamental class of organic compounds characterized by a nitrogen atom with a lone pair of electrons, rendering them basic and nucleophilic. organic-chemistry.org Aliphatic amines, where the nitrogen is bonded only to alkyl groups, are key building blocks in a vast array of chemical products, including pharmaceuticals, agrochemicals, and materials. cymitquimica.comquora.com The properties of aliphatic amines, such as their boiling point and solubility, are influenced by their ability to form hydrogen bonds. organic-chemistry.org Primary amines, like 2,6-dimethylheptan-4-amine (B1619667), can engage in intermolecular hydrogen bonding, a property that is further enhanced upon formation of the hydrochloride salt due to the presence of the ammonium (B1175870) cation. spectroscopyonline.comorganic-chemistry.org
The branched nature of the alkyl chain in 2,6-dimethylheptan-4-amine—with methyl groups at the 2 and 6 positions—introduces steric hindrance around the amine group. This structural feature can influence its reactivity and selectivity in chemical transformations compared to linear amines.
Role as a Synthetic Intermediate or Scaffold in Chemical Synthesis
The primary utility of 2,6-Dimethylheptan-4-amine hydrochloride in academic research lies in its potential as a synthetic intermediate or a scaffold for the construction of more complex molecules. The hydrochloride salt can serve as a stable, crystalline source of the free amine, which can be liberated as needed for subsequent reactions.
A plausible and widely used method for the synthesis of the parent amine, 2,6-dimethylheptan-4-amine, is the reductive amination of the corresponding ketone, 2,6-dimethylheptan-4-one. nih.govsci-hub.senih.govresearchgate.net This reaction typically involves the condensation of the ketone with an ammonia (B1221849) source to form an imine intermediate, which is then reduced to the primary amine. researchgate.net Various catalytic systems, including those based on iron, have been developed to facilitate this transformation, offering a green and efficient route to primary amines. nih.govsci-hub.se
Once obtained, the amine can be used as a building block. While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its structure is analogous to other branched aliphatic amines that are utilized in various fields. For instance, long-chain aliphatic amines and their salts are investigated for their biological activities and are used in the production of materials like polyurethane foams. canada.cacanada.ca
The preparation of amine hydrochloride salts is a common strategy in the generation of compound libraries for drug discovery. nih.gov The use of amine hydrochlorides can be advantageous in certain synthetic procedures, for example, in the copper-catalyzed aminochlorination of maleimides, where they can act as bifunctional reagents. rsc.org
Overview of Research Trajectories for Amine Hydrochloride Salts
The conversion of amines to their hydrochloride salts is a long-standing practice in organic and medicinal chemistry. spectroscopyonline.com This transformation is often employed to improve the handling characteristics of amines, many of which are volatile or have unpleasant odors in their free base form. stackexchange.com The increased water solubility of amine hydrochlorides is particularly crucial for pharmaceutical applications, as it can enhance the bioavailability of a drug substance. spectroscopyonline.com
Current research involving amine hydrochlorides continues to explore their utility in a variety of contexts:
As Building Blocks: Amine hydrochlorides are frequently used in combinatorial chemistry to generate libraries of diverse compounds for high-throughput screening. nih.gov
In Catalysis: They can serve as precursors to ligands for metal catalysts or, in some cases, participate directly in catalytic cycles. rsc.org
In Materials Science: Long-chain aliphatic amine salts are studied for their self-assembly properties and their potential use in the formation of novel materials.
As Pro-drug Moieties: The formation of a phosphonoamidate from a phosphonate (B1237965) and an aliphatic amine is a strategy used to create pro-drugs with improved cell permeability. nih.gov
While the specific research trajectory for this compound is not yet clearly defined in the academic literature, its structural characteristics place it at the intersection of several of these active research areas. Future investigations may focus on its incorporation into novel bioactive molecules, its use as a chiral auxiliary, or its application in the synthesis of new polymers or functional materials.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2,6-dimethylheptan-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N.ClH/c1-7(2)5-9(10)6-8(3)4;/h7-9H,5-6,10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIOSNBDDPBLBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(C)C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130996-65-5 | |
| Record name | 2,6-dimethylheptan-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Process Optimization for 2,6 Dimethylheptan 4 Amine Hydrochloride
Established Synthetic Routes for Amine Hydrochloride Salt Formation
The synthesis of sterically hindered amines such as 2,6-dimethylheptan-4-amine (B1619667) and its subsequent conversion to the hydrochloride salt can be approached through several strategic pathways. These routes are designed to overcome the challenges associated with steric hindrance, which can impede reaction rates and lower yields.
Reductive amination is one of the most direct and widely employed methods for the synthesis of amines. libretexts.org This one-pot reaction involves the condensation of a ketone with an amine or ammonia (B1221849) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.org For the synthesis of 2,6-dimethylheptan-4-amine, this would involve the reaction of 2,6-dimethylheptan-4-one with ammonia, followed by reduction.
The key challenge in the reductive amination of sterically hindered ketones is the sluggish formation of the imine intermediate due to steric hindrance. nih.govnih.gov To overcome this, various reducing agents and reaction conditions have been developed. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), each offering different levels of reactivity and selectivity. commonorganicchemistry.com Catalytic hydrogenation over metals like palladium, platinum, or nickel is also a common practice. wikipedia.org
| Starting Material | Reagents | Reducing Agent | General Yields |
| 2,6-Dimethylheptan-4-one | Ammonia | NaBH₃CN, Acetic Acid | Moderate to High |
| 2,6-Dimethylheptan-4-one | Ammonia, H₂ | Pd/C or Raney Ni | Moderate to High |
| 2,6-Dimethylheptan-4-one | Ammonium (B1175870) formate | Iridium catalyst | High |
This table represents typical conditions for the reductive amination of sterically hindered ketones and not specific experimental data for 2,6-dimethylheptan-4-one.
The final step in this pathway is the conversion of the resulting free amine to its hydrochloride salt, which can be accomplished by treating a solution of the amine with hydrochloric acid, followed by precipitation or crystallization of the salt. libretexts.orgspectroscopyonline.com
Organocerium reagents, typically prepared in situ from organolithium or Grignard reagents and a cerium(III) salt like cerium(III) chloride, are known for their high nucleophilicity and low basicity. wikipedia.org This unique reactivity allows them to add efficiently to carbonyl compounds, including sterically hindered ketones, with a high degree of 1,2-addition selectivity and minimal side reactions like enolization. wikipedia.org
For the synthesis of amines, organocerium reagents can be utilized in reactions with imines or nitriles. acs.org A plausible, though not explicitly documented for this specific compound, synthetic route could involve the reaction of an organocerium reagent with a suitable nitrile precursor. These reagents are particularly useful for constructing carbon-carbon bonds in complex molecules and can be applied to the synthesis of highly substituted amines. researchgate.net
The direct alkylation of amines is a fundamental method for preparing more substituted amines. wikipedia.org However, for primary amines, this often leads to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium salts. wikipedia.org For a sterically hindered amine like 2,6-dimethylheptan-4-amine, direct alkylation of a smaller amine precursor might be challenging to control.
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, offers a more atom-economical approach. wikipedia.orglibretexts.org This can be achieved with alkenes or alkynes. For instance, the hydroamination of an appropriately substituted alkyne could potentially yield the desired amine. These reactions are often catalyzed by transition metals and can be controlled to achieve high regioselectivity. libretexts.orgnih.gov While a direct application to 2,6-dimethylheptan-4-amine synthesis is not widely reported, the general principles of hydroaminoalkylation of alkynes provide a potential synthetic strategy. nih.gov
Development and Optimization of Synthetic Protocols
The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and pressure.
In reductive amination, the choice of catalyst is crucial for achieving high yields and selectivity, especially with sterically hindered substrates. researchgate.net For catalytic hydrogenation, palladium on carbon (Pd/C) and Raney Nickel are common heterogeneous catalysts. wikipedia.org Homogeneous catalysts, such as iridium and rhodium complexes, have also shown high activity and selectivity in the reductive amination of ketones. researchgate.netkanto.co.jp
The optimization of reaction conditions involves a systematic study of various parameters to maximize the yield and purity of the product while minimizing reaction time and by-product formation.
| Parameter | General Conditions for Reductive Amination | Considerations for Optimization |
| Catalyst Loading | 1-10 mol% for precious metal catalysts | Lowering catalyst loading for cost-effectiveness while maintaining high conversion. |
| Solvent | Methanol, Ethanol, Dichloromethane, THF | Solvent choice can affect the solubility of reagents and the rate of imine formation. |
| Temperature | Room temperature to reflux | Higher temperatures can accelerate slow reactions but may lead to side products. |
| Pressure (for hydrogenation) | 1-50 atm H₂ | Higher pressure can increase the rate of reduction. |
| pH | Weakly acidic (pH 4-6) | Crucial for promoting imine formation while not deactivating the amine nucleophile. |
This table provides general guidance for optimizing reductive amination reactions.
The formation of the hydrochloride salt is typically a straightforward acid-base reaction. The free amine is dissolved in a suitable organic solvent, and a solution of hydrochloric acid (either aqueous or as a gas dissolved in an inert solvent) is added. chemicalforums.com The resulting salt often precipitates and can be isolated by filtration. google.com The choice of solvent can influence the crystal form and purity of the final product.
Solvent Effects and Reaction Media Investigations
The choice of solvent is critical in chemical synthesis, influencing reaction rates, yields, and impurity profiles. In the synthesis of amines like 2,6-Dimethylheptan-4-amine hydrochloride, which likely involves steps such as reductive amination, the solvent's properties—polarity, boiling point, and ability to dissolve reactants and intermediates—are paramount. Traditional syntheses often employ volatile organic compounds (VOCs) like toluene, which can be effective but pose environmental and health risks nih.gov.
Investigations into alternative reaction media focus on minimizing these drawbacks. The use of ionic liquids (ILs) presents a promising alternative; these salts are liquid at low temperatures, have negligible vapor pressure, and can be tailored for specific solvent properties nih.govunive.it. For instance, a synthesis could be designed where the product is removed by distillation or extraction, allowing the catalyst and the ionic liquid solvent to be recycled nih.gov. Dimethyl carbonate (DMC) is another greener solvent alternative that has been successfully used in the preparation of active pharmaceutical ingredients unive.it. The ideal solvent system for the synthesis of this compound would be one that not only maximizes yield and purity but also aligns with principles of safety and environmental sustainability.
Table 1: Comparison of Conventional and Green Solvents in Chemical Synthesis
| Feature | Conventional Solvents (e.g., Toluene, Chlorinated Solvents) | Green Solvents (e.g., Ionic Liquids, Water, Dimethyl Carbonate) |
|---|---|---|
| Volatility | High, leading to emissions and exposure risks | Low to negligible, reducing air pollution and handling hazards nih.gov |
| Toxicity | Often high (e.g., benzene is highly toxic) nih.gov | Generally lower, with options like water being non-toxic nih.gov |
| Recyclability | Can be difficult and energy-intensive | Often designed for easy separation and reuse nih.govunive.it |
| Source | Typically petrochemical-based | Can be derived from renewable resources nih.gov |
Green Chemistry Principles in Chemical Synthesis
Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances researchgate.net. Applying these principles to the synthesis of this compound is essential for developing sustainable manufacturing processes. The twelve principles of green chemistry provide a framework for this approach nih.govresearchgate.net.
Key applications in this context would include:
Waste Prevention: Designing the synthesis to minimize byproducts.
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Synthesis: Using and generating substances that possess little or no toxicity to human health and the environment nih.gov. For example, avoiding highly toxic methylating agents like dimethyl sulfate in favor of greener alternatives such as methanol nih.gov.
Safer Solvents and Auxiliaries: As discussed previously, minimizing or replacing hazardous solvents is a core principle nih.gov. In some cases, reactions can be run without any solvent nih.gov.
Use of Catalysis: Employing catalytic reagents in small amounts is superior to stoichiometric reagents, as catalysts can be recycled and reduce waste nih.gov.
Design for Degradation: Designing the chemical product so that at the end of its function it breaks down into innocuous degradation products and does not persist in the environment nih.gov.
Adherence to these principles can lead to safer, more efficient, and environmentally responsible synthetic routes researchgate.net.
Synthesis of Analogues and Derivatives of this compound
The synthesis of analogues and derivatives is crucial for studying structure-activity relationships and developing new chemical entities. For this compound, this involves systematic modifications to its core structure.
Isotopic labeling involves replacing one or more atoms of a molecule with their isotope (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C or ¹⁴C). This technique is invaluable for mechanistic studies, metabolic fate determination, and as internal standards in quantitative analysis. For 2,6-Dimethylheptan-4-amine, deuterium-labeled analogues could be synthesized using deuterated reducing agents (e.g., sodium borodeuteride) in a reductive amination pathway. These labeled compounds are chemically identical to the parent drug but can be distinguished by mass spectrometry, making them powerful research tools.
Modifying the heptane (B126788) backbone could involve altering the length of the carbon chain or the position and nature of the methyl branches. This can be achieved by selecting different starting ketones or aldehydes for the synthesis. For example, using a different isomer of dimethylheptanone would lead to a positional isomer of the final amine.
Modifications to the amine moiety are also common. The primary amine can be converted into a wide range of functional groups:
N-Alkylation: Introducing new alkyl groups to form secondary or tertiary amines.
N-Acylation: Reacting the amine with acyl chlorides or anhydrides to form amides.
N-Sulfonylation: Forming sulfonamides by reaction with sulfonyl chlorides.
These derivatives can exhibit different physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can modulate their biological activity.
A prodrug is an inactive or less active compound that is metabolized (i.e., converted within the body) into an active drug. This strategy is often used to overcome issues like poor solubility or undesirable side effects. For an amine like 2,6-Dimethylheptan-4-amine, several prodrug strategies could be academically explored.
One approach involves creating N-phosphonooxymethyl prodrugs, which can improve water solubility. This involves reacting the amine with a derivatizing agent to form a quaternary salt, which is then converted to a phosphoric acid form nih.gov. These prodrugs are designed to be stable until an enzyme, such as alkaline phosphatase, cleaves the phosphate (B84403) group, initiating the release of the parent amine nih.gov.
Another strategy is the dihydropyridine-pyridinium salt system, which is designed to enhance brain penetration nih.gov. The lipophilic dihydropyridine form crosses the blood-brain barrier and is then oxidized in the brain to the charged pyridinium salt, trapping the drug and facilitating its local action nih.gov. Other approaches include forming amidoxime prodrugs or N-oxides, which can alter the molecule's properties until bioreversion occurs nih.govresearchgate.net.
Table 2: Academic Prodrug Strategies for Amines
| Prodrug Strategy | Promoieties | Goal of Modification | Release Mechanism |
|---|---|---|---|
| N-Phosphonooxymethyl | Phosphonooxymethyl group | Increase aqueous solubility | Enzymatic (e.g., alkaline phosphatase) cleavage followed by chemical breakdown nih.gov |
| Dihydropyridine-Pyridinium Salt | Dihydropyridine carrier | Enhance brain delivery (site-specific) | In vivo oxidation to the charged pyridinium form, trapping it in the CNS nih.gov |
| N-Oxides | Oxygen atom added to a tertiary amine | Mask cationic charge; potential for bioreductive activation | Metabolic reduction, often under hypoxic conditions nih.gov |
| Amidoxime Prodrugs | Amidoxime functionality from a nitrile | Modify physicochemical properties | In vivo reduction and hydrolysis |
Process Chemistry and Scale-Up Considerations
Translating a laboratory-scale synthesis to large-scale industrial production presents significant challenges mt.com. Process chemistry focuses on developing safe, reproducible, and economical manufacturing processes mt.com. For this compound, key scale-up considerations would include:
Thermodynamics and Heat Transfer: Exothermic reactions that are easily managed in the lab can generate dangerous amounts of heat in large reactors. Understanding the heat of reaction and ensuring adequate cooling capacity is critical for process safety mt.com.
Mass Transfer and Mixing: Efficient mixing is crucial for ensuring homogeneity and consistent reaction rates. What works in a small flask may not be effective in a multi-thousand-liter vessel, potentially leading to side reactions and impurities mt.com.
Impurity Profiling: Impurities present at trace levels in the lab may become significant at scale. Identifying, characterizing, and controlling these impurities is essential for the quality of the final product.
Solvent and Reagent Optimization: The choice of solvents and reagents must be re-evaluated for cost, safety, and ease of handling at an industrial scale. For example, a solvent that is easily evaporated in the lab, like diethyl ether, might be impractical and hazardous for large-scale operations nih.gov. The goal is to develop a scalable and efficient procedure, often through careful optimization of reagents, solvents, and reaction times enamine.net.
Crystallization and Polymorph Control: The final isolation and purification step, often crystallization, must be well-controlled to ensure the correct crystal form (polymorph) is consistently produced, as this can affect the compound's physical properties mt.com.
Successful scale-up requires a multidisciplinary approach, combining organic chemistry with chemical engineering to navigate the transition from laboratory discovery to robust manufacturing mt.com.
Advanced Spectroscopic and Analytical Characterization of 2,6 Dimethylheptan 4 Amine Hydrochloride
Mass Spectrometry for Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For 2,6-Dimethylheptan-4-amine (B1619667), electron ionization (EI) mass spectrometry induces fragmentation of the molecule, and the resulting pattern of charged fragments provides a molecular fingerprint that is invaluable for structural elucidation. The analysis is typically performed on the free amine (2,6-dimethylheptan-4-amine, molecular weight: 143.27 g/mol ), as the hydrochloride salt would dissociate under the high vacuum and temperature conditions of the experiment. nih.govcymitquimica.com
The fragmentation of aliphatic amines is predominantly governed by the stability of the resulting carbocations and radical species. The most characteristic fragmentation pathway for compounds like 2,6-Dimethylheptan-4-amine is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.orgjove.com This cleavage is favored because it results in the formation of a resonance-stabilized iminium ion. jove.com
In the case of 2,6-Dimethylheptan-4-amine, the structure is symmetrical around the C4-amine group, with two isobutyl groups attached. The α-cleavage occurs at the C3-C4 bond (or equivalently, the C4-C5 bond). This cleavage results in the loss of an isobutyl radical (•CH₂CH(CH₃)₂) and the formation of a stable iminium cation.
A secondary fragmentation pathway can involve the loss of a smaller alkyl radical, such as a propyl radical, from the initial molecular ion, although this is generally less favored than α-cleavage.
The mass spectrum of 2,6-Dimethylheptan-4-amine would be expected to show several diagnostic ions that are characteristic of its structure. The molecular ion peak ([M]⁺) for the free amine would appear at a mass-to-charge ratio (m/z) of 143. nih.gov As is common for aliphatic amines, this peak may be weak or absent. youtube.com
The most significant peak, often the base peak, arises from the α-cleavage described above. libretexts.org The cleavage of the C3-C4 bond results in the loss of an isobutyl radical (mass = 57 amu), leading to the formation of an iminium ion with m/z 86.
Other notable fragments can arise from further fragmentation. For instance, the isobutyl fragment itself can be detected as a cation at m/z 57. Cleavage further down the chain can produce smaller fragments. The fragmentation of the related compound, 2,6-dimethylheptan-4-ol (B1670625), shows characteristic peaks at m/z 87 and 111, suggesting that complex rearrangements and fragmentations are possible. vaia.com For the amine, analogous fragments might be observed.
| m/z Value | Proposed Ion Structure | Origin |
|---|---|---|
| 143 | [C₉H₂₁N]⁺• | Molecular Ion (M⁺) |
| 86 | [CH(NH₂)-CH₂-CH(CH₃)₂]⁺ | α-cleavage, loss of isobutyl radical (•C₄H₉) |
| 57 | [CH₂CH(CH₃)₂]⁺ | Isobutyl cation |
| 44 | [CH₃-CH=NH₂]⁺ | Fragmentation of the m/z 86 ion |
The unique fragmentation pattern serves as a chemical fingerprint for 2,6-Dimethylheptan-4-amine. The presence of the molecular ion at m/z 143 (confirming the molecular formula) and the prominent base peak at m/z 86 (confirming the α-cleavage of an isobutyl group from a C4-amine) are strong evidence for the proposed structure. By comparing the obtained spectrum with a reference spectrum or by detailed interpretation, the identity of the compound can be confirmed.
Furthermore, mass spectrometry is a highly sensitive technique for purity assessment. The presence of unexpected peaks in the mass spectrum would indicate impurities. For instance, a peak at m/z 142 could suggest the presence of the corresponding ketone (2,6-dimethyl-4-heptanone) as an impurity from the synthesis process. nist.gov Gas Chromatography-Mass Spectrometry (GC-MS) is particularly effective for this, as it separates the components of a mixture before they are individually analyzed by the mass spectrometer, allowing for the quantification of the purity of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2,6-Dimethylheptan-4-amine hydrochloride, a combination of 1D (¹H and ¹³C) and 2D NMR experiments provides a complete structural assignment.
In the ¹H NMR spectrum of this compound, the protons are in different chemical environments and thus resonate at different frequencies. Due to the symmetry of the molecule, a simplified spectrum is expected. The protonation of the amine group to form an ammonium (B1175870) salt (-NH₃⁺) in the hydrochloride form causes a significant deshielding (downfield shift) of the neighboring protons (C4-H, C3-H, and C5-H).
The ¹³C NMR spectrum provides information on the different carbon environments. Due to the molecule's symmetry, only five distinct carbon signals are expected: one for the four equivalent methyl carbons (C1, C7, and the methyls on C2 and C6), one for the two equivalent methine carbons (C2, C6), one for the two equivalent methylene (B1212753) carbons (C3, C5), one for the central methine carbon (C4), and one for the ammonium-bound carbon.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| H1, H7, H2-CH₃, H6-CH₃ | ~0.9-1.1 | d (doublet) | 12H |
| H2, H6 | ~1.7-1.9 | m (multiplet) | 2H |
| H3, H5 | ~1.4-1.6 | m (multiplet) | 4H |
| H4 | ~3.0-3.3 | m (multiplet) | 1H |
| -NH₃⁺ | ~8.0-8.5 | br s (broad singlet) | 3H |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1, C7, C2-CH₃, C6-CH₃ | ~22-24 |
| C2, C6 | ~24-26 |
| C3, C5 | ~45-48 |
| C4 | ~50-55 |
Note: Predicted values are based on standard chemical shift tables and data from analogous compounds. Actual values may vary depending on the solvent and concentration. spectrabase.comchegg.com
While 1D NMR provides fundamental data, 2D NMR techniques are essential for unambiguously confirming the complex structure of this compound. nih.govlibretexts.org
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin coupling interactions. youtube.comsdsu.edu For this compound, COSY spectra would show cross-peaks connecting adjacent protons, confirming the isobutyl spin system. Key correlations would include:
H1/H7 protons with H2/H6 protons.
H2/H6 protons with H3/H5 protons.
H3/H5 protons with the H4 proton. This would establish the complete carbon backbone connectivity through the proton network.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). researchgate.netyoutube.com HSQC is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at ~3.1 ppm would show a cross-peak to the carbon signal at ~52 ppm, definitively assigning this pair to the C4-H4 group.
nOe (Nuclear Overhauser Effect) Studies: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which helps in determining the preferred conformation of the molecule in solution.
Together, these advanced spectroscopic methods provide a detailed and robust characterization of this compound, leaving no ambiguity as to its structure and purity.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as a definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For amine hydrochloride salts, this technique provides invaluable insights into the molecular geometry, intermolecular interactions, and packing motifs that govern the solid-state properties of the compound.
Crystal Structure Analysis of Amine Hydrochloride Salts
The crystal structure of an amine hydrochloride salt is fundamentally defined by the ionic interaction between the protonated amine cation (R-NH3+) and the chloride anion (Cl-). Single-crystal X-ray diffraction is the primary technique employed to determine these structures. gla.ac.uk The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which the atomic positions can be determined.
Studies on various amine hydrochloride salts have shown that the chloride ion can be involved in multiple hydrogen bonds, sometimes leading to the formation of complex two-dimensional layers or three-dimensional networks. researchgate.net For instance, in some structures, chloride anions bridge two different protonated amine molecules, forming dimeric units. researchgate.net
Conformational and Packing Analysis in the Crystalline State
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net For this compound, the flexibility of the heptane (B126788) chain allows for numerous possible conformations. In the crystalline state, the molecule will adopt a specific low-energy conformation that allows for the most efficient packing and maximization of favorable intermolecular interactions, particularly hydrogen bonding. gla.ac.ukfiveable.me
The stability of different conformers is influenced by factors such as torsional strain and steric interactions between the bulky isobutyl groups. libretexts.org The molecule will likely adopt a staggered conformation along its carbon-carbon bonds to minimize these strains. organicchemistrytutor.com The specific conformation adopted in the crystal lattice is a balance between these intramolecular energetic penalties and the stabilizing intermolecular forces within the crystal. libretexts.org
Advanced Chromatographic Techniques for Purity and Separation
Chromatographic methods are indispensable for assessing the purity of this compound and for quantifying impurities, including starting materials, by-products, and degradation products.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds. However, simple aliphatic amines like 2,6-dimethylheptan-4-amine lack a strong UV chromophore, making direct detection challenging. sigmaaldrich.com To overcome this, pre-column derivatization is a common strategy. thermofisher.com This involves reacting the amine with a derivatizing agent to attach a UV-absorbing or fluorescent tag.
Common derivatizing reagents for primary amines include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and phenylisothiocyanate (PITC). thermofisher.comsemanticscholar.org The resulting derivatives can be detected with high sensitivity. sigmaaldrich.com
Method development for a reversed-phase HPLC (RP-HPLC) analysis would involve optimizing several parameters:
Column: A C18 column is typically used for separating nonpolar to moderately polar compounds. researchgate.netjournalcsij.com
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is common. journalcsij.comresearchgate.net The pH of the buffer is critical for controlling the ionization state of any residual amine and achieving good peak shape.
Detection: A UV detector set to the absorption maximum of the chosen derivative or a fluorescence detector for fluorescent tags would be employed. nih.gov
Flow Rate and Temperature: These are adjusted to achieve optimal separation efficiency and run time.
The validation of the developed HPLC method would be performed according to ICH guidelines to ensure it is linear, precise, accurate, specific, and robust. researchgate.net
Interactive Data Table: Illustrative HPLC Method Parameters Please note: The following data is illustrative for a typical derivatized aliphatic amine analysis.
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.05 M Phosphate Buffer (pH 7.0) B: Acetonitrile |
| Gradient | 30% B to 100% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (after derivatization) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement over traditional HPLC, offering substantial improvements in resolution, speed, and sensitivity. ijsrtjournal.comresearchgate.net This is achieved by using columns packed with smaller particles (sub-2 µm), which requires instrumentation capable of handling much higher backpressures. ijsrtjournal.com
The primary advantages of UPLC for the analysis of this compound include:
Increased Throughput: Analysis times are significantly reduced, often by a factor of up to 10 compared to HPLC. ijsrtjournal.com
Improved Resolution: The higher efficiency of UPLC columns allows for better separation of closely eluting impurities. helsinki.fi
Enhanced Sensitivity: Sharper, narrower peaks lead to greater peak heights and improved signal-to-noise ratios, which is beneficial for detecting trace-level impurities. mdpi.com
Reduced Solvent Consumption: Faster run times and lower flow rates result in a significant decrease in solvent usage, making it a greener and more cost-effective technique. ijsrtjournal.com
Similar to HPLC, analysis of this compound by UPLC would likely require derivatization. nih.govacs.org The method development principles are analogous to HPLC, but the system's optimization takes advantage of the higher pressure limits and smaller particle sizes to achieve superior performance. mdpi.com UPLC coupled with mass spectrometry (UPLC-MS) provides an even more powerful tool, offering mass information for peak identification and structural elucidation. nih.gov
Interactive Data Table: Example UPLC System Parameters Please note: The following data is illustrative for a typical derivatized aliphatic amine analysis.
| Parameter | Condition |
|---|---|
| Column | Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile |
| Gradient | 5% B to 95% B over 2 min |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 254 nm or MS/MS |
| Injection Volume | 1 µL |
| Column Temperature | 40 °C |
Gas Chromatography (GC) for Intermediates and Volatiles
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. It is particularly well-suited for analyzing volatile amines and potential process intermediates in the synthesis of this compound. restek.com
The direct GC analysis of polar, basic compounds like aliphatic amines can be challenging due to their tendency to interact with active sites on the column and in the inlet, leading to poor peak shape and tailing. labrulez.com To address this, specialized columns, such as the Rtx-Volatile Amine column, have been developed. These columns have a basic deactivation layer that minimizes these interactions, resulting in improved peak symmetry and reproducibility. restek.comnih.gov
A potential synthetic intermediate for 2,6-dimethylheptan-4-amine is 2,6-dimethylheptan-4-one (diisobutyl ketone). nist.gov GC is an ideal method for monitoring the purity of this starting material and for ensuring its complete conversion during the synthesis.
For the analysis of the final amine product as its hydrochloride salt, the salt would first need to be converted back to the free, volatile amine. This is typically achieved by alkalinization of an aqueous solution of the salt, followed by headspace sampling or extraction into an organic solvent. nih.gov
Interactive Data Table: Typical GC Method Parameters for Volatile Amine Analysis Please note: The following data is illustrative for a typical volatile amine analysis.
| Parameter | Condition |
|---|---|
| Column | Rtx-Volatile Amine, 30 m x 0.32 mm ID, 5 µm |
| Carrier Gas | Helium at 2 mL/min (constant flow) |
| Oven Program | 40°C (hold 4 min), then 25°C/min to 250°C (hold 3 min) |
| Injector | Split (7:1), 250°C |
| Detector | Flame Ionization Detector (FID) at 280°C |
| Sample Preparation | Headspace sampling after alkalinization of the hydrochloride salt |
Thermal Analysis and Degradation Studies (e.g., TGA, DSC)
Thermal analysis techniques are crucial for determining the stability and degradation profile of a chemical compound. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be the primary methods employed.
Thermogravimetric Analysis (TGA) is utilized to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. For an amine hydrochloride salt, TGA is instrumental in identifying the temperature at which the compound begins to decompose. The thermal degradation of amine hydrochlorides generally proceeds via dehydrochlorination, where the salt decomposes into the free amine and hydrogen chloride gas. uky.edu The onset temperature of this decomposition is a key indicator of the compound's thermal stability. Factors such as the degree of substitution and the structure of the alkyl chain can influence this temperature. nih.gov
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. cardiff.ac.uk DSC is used to detect phase transitions, such as melting and solid-solid transitions, and to determine their associated enthalpy changes. For this compound, a DSC thermogram would be expected to show an endothermic peak corresponding to its melting point. The sharpness and temperature of this peak can provide information about the purity of the sample. In some cases, polymorphism, the existence of multiple crystalline forms, can be detected by DSC as different melting points or solid-state transitions. nih.gov
A hypothetical TGA thermogram for this compound would likely show a single-step weight loss corresponding to the loss of HCl followed by the volatilization of the resulting free amine, 2,6-dimethylheptan-4-amine. The analysis would be conducted under an inert nitrogen atmosphere to prevent oxidative degradation.
Identification of Degradation Pathways under Controlled Conditions
The primary thermal degradation pathway for simple aliphatic amine hydrochlorides under controlled, inert conditions is typically initiated by the cleavage of the N-H-Cl bond to release hydrogen chloride gas and the free amine. uky.edu
Equation 1: Thermal Decomposition of this compound
(CH₃)₂CHCH₂CH(NH₃⁺Cl⁻)CH₂CH(CH₃)₂ (s) → (CH₃)₂CHCH₂CH(NH₂)CH₂CH(CH₃)₂ (g) + HCl (g)
Further degradation of the resulting free amine, 2,6-dimethylheptan-4-amine, could occur at higher temperatures. This may involve C-N and C-C bond cleavage, leading to the formation of smaller, volatile fragments. The specific products would depend on the temperature and heating rate. Potential degradation products could include smaller alkylamines, alkenes from the elimination of the amino group, and ammonia (B1221849). The identification of these degradation products is typically achieved by coupling the thermal analysis instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR). These hyphenated techniques allow for the real-time analysis of the gaseous products evolved during decomposition.
A hypothetical study on the thermal degradation products of this compound under controlled pyrolysis conditions might yield the products listed in the table below.
| Potential Thermal Degradation Product | Chemical Formula | Identification Method |
| 2,6-Dimethylheptan-4-amine | C₉H₂₁N | TGA-MS, TGA-FTIR |
| Hydrogen Chloride | HCl | TGA-MS, TGA-FTIR |
| Ammonia | NH₃ | TGA-MS, TGA-FTIR |
| Smaller Alkylamines | e.g., Isobutylamine | TGA-MS |
| Alkenes | e.g., 2,6-Dimethylhept-3-ene | GC-MS of residue |
Evaluation of Chemical Stability in Various Matrices
The chemical stability of this compound in various matrices, particularly in the context of pharmaceutical formulations, is critical. Stability is often assessed through compatibility studies with common excipients under accelerated conditions of temperature and humidity.
The presence of certain excipients can significantly impact the stability of an amine hydrochloride. For example, interactions can occur with reducing sugars like lactose (B1674315) via the Maillard reaction, leading to discoloration and degradation. nih.gov The hygroscopicity of certain excipients can also lead to increased water absorption, which may facilitate degradative reactions. uky.edu
Differential Scanning Calorimetry (DSC) can be a rapid screening tool for potential incompatibilities. A significant change in the melting endotherm of the drug in a drug-excipient mixture compared to the pure components can indicate an interaction. nih.gov However, isothermal stress testing followed by chromatographic analysis (e.g., HPLC) is considered a more definitive method. In these studies, binary mixtures of the drug and excipient are stored at elevated temperatures and humidity, and then analyzed for the appearance of degradation products and the loss of the parent compound. nih.gov
A hypothetical compatibility study for this compound with common pharmaceutical excipients is summarized in the table below. The assessment would be based on the percentage of degradation of the active ingredient after storage under accelerated conditions (e.g., 40°C / 75% RH for 4 weeks).
| Excipient | Type | Ratio (Drug:Excipient) | Hypothetical % Degradation | Compatibility Assessment |
| Microcrystalline Cellulose | Filler | 1:1 | < 1.0% | Compatible |
| Lactose Monohydrate | Filler/Diluent | 1:1 | 5.0% | Potential Incompatibility |
| Magnesium Stearate | Lubricant | 1:0.05 | < 1.0% | Compatible |
| Croscarmellose Sodium | Disintegrant | 1:0.1 | < 1.0% | Compatible |
| Mannitol | Filler/Diluent | 1:1 | < 1.0% | Compatible |
Stereochemical Aspects of 2,6 Dimethylheptan 4 Amine Hydrochloride
Enantiomeric and Diastereomeric Synthesis and Resolution
Determination of Absolute and Relative Stereochemistry
No crystallographic or spectroscopic studies determining the absolute and relative stereochemistry of 2,6-dimethylheptan-4-amine (B1619667) hydrochloride stereoisomers were identified. Techniques such as X-ray crystallography, which would definitively establish the three-dimensional arrangement of the atoms, and detailed Nuclear Magnetic Resonance (NMR) studies, often used to elucidate relative stereochemistry, have not been reported for the individual isomers of this compound. While NMR data for the related precursor, 2,6-dimethyl-4-heptanone, exists, this does not provide insight into the stereochemistry of the final amine hydrochloride.
Impact of Stereochemistry on Molecular Interactions (in vitro)
In the absence of isolated and characterized stereoisomers, no in vitro studies on the impact of the stereochemistry of 2,6-dimethylheptan-4-amine hydrochloride on its molecular interactions could be found. Research of this nature would require pure samples of the individual enantiomers and diastereomers to assess any differences in their biological or chemical activity.
Computational Chemistry and Molecular Modeling Studies of 2,6 Dimethylheptan 4 Amine Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and stability. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. pku.edu.cn This approach offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. pku.edu.cn
For 2,6-Dimethylheptan-4-amine (B1619667) hydrochloride, DFT calculations would begin with the optimization of its three-dimensional geometry to find the most stable arrangement of its atoms. From this optimized structure, a variety of electronic properties could be determined. Key applications include:
Molecular Orbital Analysis: DFT can compute the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and stability.
Electrostatic Potential (ESP) Mapping: An ESP map would visualize the charge distribution on the molecule's surface. For the protonated amine, this would show electron-deficient regions (positive potential) around the ammonium (B1175870) group (-NH3+) and the hydrogen atoms, and electron-rich regions (negative potential) around the chloride counter-ion. These maps are invaluable for predicting sites susceptible to nucleophilic or electrophilic attack. nih.gov
Calculation of Spectroscopic Properties: DFT can predict spectroscopic data, such as NMR chemical shifts. These theoretical predictions can be compared with experimental data to confirm the molecular structure and conformation.
The table below summarizes the types of data that DFT calculations would yield for 2,6-Dimethylheptan-4-amine hydrochloride.
| Calculated Property | Significance |
| Optimized Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles for the lowest energy structure. |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic excitation energy. |
| Electrostatic Potential Surface | Reveals charge distribution and sites for intermolecular interactions. |
| Mulliken Atomic Charges | Quantifies the partial charge on each atom, highlighting charge distribution. |
| Vibrational Frequencies | Predicts the infrared (IR) spectrum, helping to identify functional groups. |
A significant application of quantum chemistry is the elucidation of reaction pathways. By applying methods like DFT, it is possible to map the potential energy surface of a chemical reaction involving this compound.
This process involves identifying and calculating the energies of:
Reactants and Products: The starting materials and final products of a proposed reaction.
Transition States (TS): The highest energy point along the reaction coordinate, which represents the energy barrier that must be overcome for the reaction to proceed.
Intermediates: Any stable species that are formed and consumed during the reaction.
For this compound, theoretical studies could investigate its potential reactions, such as deprotonation or nucleophilic substitution. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. This information is crucial for understanding the reaction kinetics and predicting whether a reaction is likely to occur under specific conditions. A remarkable correlation is often found between the calculated energy profile and the experimental heat of reaction, validating the theoretical model. mdpi.com
Molecular Dynamics Simulations for Conformational Landscape Analysis
2,6-Dimethylheptan-4-amine is a flexible molecule due to the presence of multiple single bonds, allowing for rotation and a wide range of possible three-dimensional arrangements, or conformations. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov
An MD simulation of this compound, typically in a simulated solvent like water, would involve the following steps:
System Setup: A starting 3D structure of the molecule is placed in a simulation box, surrounded by solvent molecules.
Energy Minimization: The initial system is optimized to remove any unfavorable atomic clashes.
Simulation Run: Newton's equations of motion are solved for every atom in the system over a set period, generating a trajectory of atomic positions and velocities. nih.gov
By analyzing this trajectory, researchers can explore the molecule's conformational landscape. nih.gov This analysis reveals the most populated (lowest energy) conformations, the energy barriers between them, and how the molecule's shape fluctuates over time. nih.gov Key parameters derived from MD simulations include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov Such studies are essential for understanding how the molecule's shape might influence its interaction with biological targets.
Structure-Based Design and Optimization of Analogues
Should this compound be identified as a hit compound that interacts with a specific biological target (e.g., a protein receptor or enzyme), structure-based design techniques can be employed to create more potent and selective analogues. This process relies on knowing the three-dimensional structure of the biological target, which is often determined experimentally via X-ray crystallography or NMR spectroscopy.
The typical workflow for structure-based design involves:
Molecular Docking: The parent compound, 2,6-Dimethylheptan-4-amine, is computationally "docked" into the active site of the target protein. Docking algorithms predict the preferred orientation and conformation of the molecule (the "binding pose") and estimate the strength of the interaction (the "docking score").
Analysis of Interactions: The predicted binding pose is analyzed to identify key interactions, such as hydrogen bonds, ionic bonds, or hydrophobic contacts, between the molecule and the protein's amino acid residues.
Analogue Design: Based on this analysis, medicinal chemists can propose modifications to the molecule's structure to enhance these interactions or create new ones. For example, a hydroxyl group might be added to form a new hydrogen bond, or an alkyl chain might be extended to better fill a hydrophobic pocket.
Iterative Optimization: Newly designed analogues are then synthesized and tested experimentally. The results provide feedback for further rounds of computational modeling and design, creating an iterative cycle of optimization to improve the compound's desired properties.
This rational design approach accelerates the development process by focusing synthetic efforts on compounds that are most likely to succeed.
In Vitro Metabolic Fate Investigations of 2,6 Dimethylheptan 4 Amine Hydrochloride
Metabolic Stability in Liver Microsomal Systems (e.g., MLMs, HLMs, RLMs)
The initial assessment of a compound's metabolic stability is often performed using liver microsomes. wuxiapptec.com These subcellular fractions are rich in drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are responsible for the Phase I metabolism of a vast number of compounds. wuxiapptec.comnih.gov The investigation would typically use microsomes from various species, such as human (HLM), rat (RLM), and mouse (MLM), to gather data on inter-species differences. bioivt.com
Determination of In Vitro Half-Life (t1/2) and Intrinsic Clearance (CLint)
In a typical microsomal stability assay, the test compound is incubated with liver microsomes and a necessary cofactor, such as NADPH, to initiate the metabolic reactions. bioivt.com The concentration of the parent compound is measured at several time points to determine the rate of its disappearance. researchgate.net From this rate, two key parameters are calculated:
In Vitro Half-Life (t1/2): The time required for 50% of the initial compound concentration to be metabolized.
Intrinsic Clearance (CLint): A measure of the inherent ability of the liver enzymes to metabolize a compound, independent of other physiological factors like blood flow. nuvisan.com It is expressed in units of volume per time per milligram of microsomal protein (e.g., µL/min/mg). researchgate.net
No published in vitro half-life or intrinsic clearance values were found for 2,6-dimethylheptan-4-amine (B1619667) hydrochloride.
Comparative Metabolic Stability Across Species (in vitro)
By conducting stability assays in microsomes from different species (e.g., human, rat, mouse, dog), researchers can compare the metabolic rates. bioivt.com This information is crucial for selecting the most appropriate animal model for further nonclinical studies, ideally one whose metabolic profile most closely resembles that of humans. bioivt.com There is no available data comparing the metabolic stability of 2,6-dimethylheptan-4-amine hydrochloride across different species.
Role of Cytochrome P450 (CYP) Isozymes and Other Metabolic Enzymes (e.g., FMO, UGT, GST, AO) in Biotransformation (in vitro)
Identifying the specific enzymes responsible for a compound's metabolism is critical for predicting potential drug-drug interactions. nih.gov For amine compounds, oxidative metabolism by CYP enzymes is a common pathway. researchgate.net Standard approaches to identify the responsible enzymes include:
Recombinant CYP Enzymes: Incubating the compound with individual, expressed human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) to see which ones deplete the parent compound. nih.gov
Chemical Inhibition: Using known selective inhibitors of specific CYP enzymes in HLM incubations to see which inhibitor prevents the metabolism of the test compound.
No research has been published identifying the specific CYP isozymes or other enzymes (like FMO, UGT, GST, or AO) involved in the biotransformation of this compound.
Identification and Structural Characterization of In Vitro Metabolites
During metabolic stability assays, samples can be analyzed using high-sensitivity analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and identify potential metabolites. nuvisan.com The biotransformation of amine-containing compounds can involve reactions such as N-dealkylation and hydroxylation. nih.gov Structural characterization confirms the metabolic pathways. No metabolites of this compound have been identified or characterized in the scientific literature.
In Vitro Studies of Extrahepatic Metabolism (e.g., intestinal microsomes, plasma)
While the liver is the primary site of drug metabolism, other tissues can also contribute. wuxiapptec.com The intestines, for example, contain CYP enzymes (notably CYP3A4) and can be a significant site of first-pass metabolism for orally administered drugs. nih.gov Other tissues like the lungs, kidneys, or blood (plasma) can also play a role. wuxiapptec.com Assays using intestinal microsomes or plasma can provide insight into this extrahepatic metabolism. A search for such studies on this compound yielded no results.
Structure Activity Relationship Sar and Molecular Design Approaches for 2,6 Dimethylheptan 4 Amine Hydrochloride Analogues
Systematic Chemical Modification of the 2,6-Dimethylheptan-4-amine (B1619667) Scaffold
The foundational structure of 2,6-Dimethylheptan-4-amine, with its branched alkyl chains flanking a central amine group, presents multiple avenues for systematic chemical modification. The core strategy in elucidating SAR involves the synthesis of a library of analogues where specific parts of the molecule are altered in a controlled manner.
Key modification points on the 2,6-Dimethylheptan-4-amine scaffold include:
The Alkyl Side Chains: The two isobutyl-like groups (2-methylpropyl) that constitute the heptane (B126788) backbone offer opportunities for modification. The length and branching of these chains can be altered. For instance, replacing the isobutyl groups with smaller (e.g., isopropyl, ethyl) or larger (e.g., isopentyl, cyclohexyl) substituents can probe the steric requirements of the binding pocket. Introducing functional groups, such as hydroxyl or carbonyl groups, onto these chains can also create new interaction points.
The Heptane Backbone: The length of the carbon chain separating the two dimethyl groups can be extended or shortened. This would alter the spatial relationship between the terminal branched alkyl groups and could influence how the molecule fits into a binding site.
A hypothetical series of modifications to the 2,6-Dimethylheptan-4-amine scaffold is presented in the interactive table below, illustrating a systematic approach to exploring the chemical space around this core structure.
| Modification Site | Type of Modification | Example Analogue Name | Rationale for Modification |
| Amine Group | N-methylation | N-Methyl-2,6-dimethylheptan-4-amine | Investigate the effect of increased steric bulk and altered basicity at the nitrogen atom. |
| Amine Group | N-acetylation | N-(2,6-Dimethylheptan-4-yl)acetamide | Introduce a neutral amide group to probe the importance of the amine's positive charge for activity. |
| Alkyl Side Chain | Chain Lengthening | 2,7-Dimethyloctan-4-amine | Explore the size constraints of the hydrophobic binding pockets. |
| Alkyl Side Chain | Introduction of Polarity | 5-Amino-2,7-dimethylheptan-2-ol | Assess the potential for hydrogen bonding interactions within the binding site. |
| Backbone | Chain Contraction | 2,5-Dimethylhexan-3-amine | Evaluate the optimal distance between the branched alkyl groups for target engagement. |
Investigation of Binding to Molecular Targets Using In Vitro Assays
Once a library of analogues is synthesized, their biological activity is assessed using a variety of in vitro assays. These assays are designed to measure the interaction of the compounds with specific molecular targets, such as enzymes, receptors, or ion channels. The choice of assay depends on the hypothesized or known mechanism of action for the parent compound.
Commonly employed in vitro assays include:
Enzyme Inhibition Assays: If the target is an enzyme, its activity is measured in the presence and absence of the test compounds. The concentration of the compound required to inhibit the enzyme's activity by 50% (IC50) is a key metric of potency.
Receptor Binding Assays: These assays quantify the affinity of a compound for a specific receptor. Typically, a radiolabeled ligand known to bind to the receptor is used. The test compounds compete with the radioligand for binding, and the extent of displacement is measured to determine the binding affinity (Ki).
Cell-Based Assays: These assays measure the effect of the compounds on whole cells. This could involve measuring changes in cell proliferation, apoptosis, signaling pathways, or other cellular functions. Cell-based assays provide a more physiologically relevant context for evaluating compound activity.
The data obtained from these assays are crucial for establishing a quantitative link between the chemical structure of the analogues and their biological effects.
Correlation between Structural Features and In Vitro Activity Profiles
The core of SAR analysis lies in correlating the structural modifications of the analogues with their corresponding in vitro activity data. By systematically comparing the potency and selectivity of the different analogues, researchers can deduce which structural features are essential for activity and which can be modified to improve desired properties.
For instance, if N-methylation of the amine group leads to a significant decrease in activity, it would suggest that the primary amine's hydrogen bonding capacity is crucial for target interaction. Conversely, if increasing the length of the alkyl side chains results in enhanced potency, it would indicate that the binding pocket has available hydrophobic space that can be exploited.
A hypothetical SAR data table for a series of 2,6-Dimethylheptan-4-amine analogues is presented below.
| Analogue | Modification | Enzyme Inhibition (IC50, µM) | Receptor Binding (Ki, µM) |
| Parent Compound | None | 10.5 | 5.2 |
| Analogue 1 | N-Methyl | 50.2 | 25.8 |
| Analogue 2 | N-Acetyl | >100 | >100 |
| Analogue 3 | 2,7-Dimethyloctan-4-amine | 2.1 | 1.1 |
| Analogue 4 | 5-Amino-2,7-dimethylheptan-2-ol | 15.3 | 8.9 |
From this hypothetical data, one could infer that:
The primary amine is important for activity, as both methylation and acetylation reduce potency.
The binding site can accommodate larger hydrophobic groups, as evidenced by the increased potency of Analogue 3.
The introduction of a polar hydroxyl group is tolerated but does not enhance activity, suggesting a predominantly hydrophobic binding environment.
Rational Design of Modified Amine Hydrochlorides with Specific In Vitro Potency or Selectivity
The insights gained from SAR studies form the basis for the rational design of new, improved analogues. This iterative process involves using the established SAR trends to guide the design of the next generation of compounds with predicted enhancements in potency, selectivity, or other desirable properties.
For example, based on the hypothetical data above, a rational design strategy might involve synthesizing analogues with even larger or more strategically placed hydrophobic groups on the alkyl side chains to further optimize interactions with the target's hydrophobic pockets. Computational modeling techniques, such as molecular docking, can be employed to visualize how the designed analogues might fit into the binding site of the target and to predict their binding affinities, thereby prioritizing the synthesis of the most promising candidates.
The ultimate goal of this rational design cycle is to develop a lead compound with a well-defined SAR profile and the desired level of in vitro potency and selectivity for a specific molecular target, paving the way for further preclinical development.
Solid State Chemistry and Formulation Science Research on 2,6 Dimethylheptan 4 Amine Hydrochloride
Polymorphism and Amorphous Form Characterization
There is no publicly available scientific literature detailing the investigation of polymorphism or the characterization of an amorphous form of 2,6-Dimethylheptan-4-amine (B1619667) hydrochloride. Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice. These different forms, or polymorphs, can exhibit varying physicochemical properties. An amorphous form, in contrast, lacks the long-range ordered molecular structure of crystalline solids.
Studies on these aspects would typically involve techniques such as:
Powder X-ray Diffraction (PXRD): To identify different crystalline forms based on their unique diffraction patterns.
Differential Scanning Calorimetry (DSC): To detect thermal events like melting points and phase transitions between polymorphs.
Thermogravimetric Analysis (TGA): To assess thermal stability.
Spectroscopic methods (e.g., FT-IR, Raman): To probe differences in molecular vibrations between forms.
Without dedicated research, no data is available on whether 2,6-Dimethylheptan-4-amine hydrochloride exhibits polymorphism or if a stable amorphous form can be prepared and characterized.
Co-crystal and Salt Form Selection Strategies
There are no published studies on co-crystal or systematic salt form selection for this compound. Co-crystals are multi-component crystals where the components are solid at ambient temperature and are held together by non-ionic interactions. Salt selection is a critical process in pharmaceutical development to optimize properties of an active pharmaceutical ingredient (API).
A typical salt selection study for an amine hydrochloride like this compound would involve reacting the parent amine with a variety of counter-ions and evaluating the resulting salts for properties such as:
Crystallinity
Solubility
Stability (physical and chemical)
Hygroscopicity
Melting point
As no such research has been reported for this specific compound, there is no data to present on alternative salt forms or co-crystals.
Physical Stability and Degradation Pathways in the Solid State (Academic Focus)
Detailed academic research focusing on the physical stability and degradation pathways of this compound in the solid state is not available in the public domain. Such studies are crucial for determining the shelf-life and storage conditions of a chemical compound.
Investigations into solid-state stability would typically assess the impact of factors like temperature, humidity, and light on the compound. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) would be used to detect and quantify any degradation products that may form over time. The identification of these degradants helps in elucidating the degradation pathways.
General information from suppliers indicates that the compound is a solid or powder at room temperature. sigmaaldrich.comsigmaaldrich.com However, specific data on its degradation kinetics or products under various stress conditions have not been published.
General Properties of this compound
While specific solid-state research is lacking, some basic properties have been identified by chemical suppliers.
| Property | Value | Source(s) |
| Chemical Formula | C9H22ClN | americanelements.com |
| Molecular Weight | 179.73 g/mol | sigmaaldrich.comsigmaaldrich.comamericanelements.com |
| Appearance | Powder / Solid | sigmaaldrich.comsigmaaldrich.comamericanelements.com |
| CAS Number | 130996-65-5 | sigmaaldrich.comsigmaaldrich.com |
| IUPAC Name | 2,6-dimethylheptan-4-amine;hydrochloride | americanelements.com |
| Storage Temperature | Room Temperature | sigmaaldrich.comsigmaaldrich.comamericanelements.com |
Impurity Profiling and Quality Control Methodologies for 2,6 Dimethylheptan 4 Amine Hydrochloride
Identification and Characterization of Synthetic Impurities and By-products
The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing. The potential impurities in 2,6-Dimethylheptan-4-amine (B1619667) hydrochloride are intrinsically linked to its synthetic pathway. While specific literature on the synthesis of 2,6-Dimethylheptan-4-amine hydrochloride is not widely public, potential routes can be inferred from standard organic chemistry principles, such as the reductive amination of a corresponding ketone or the reaction of a halide with an amine.
A plausible synthetic route is the reductive amination of 2,6-dimethylheptan-4-one. In this process, the ketone would react with ammonia (B1221849) in the presence of a reducing agent. Based on this likely pathway, several potential impurities could arise.
Potential Synthetic Impurities:
Unreacted Starting Materials: Residual 2,6-dimethylheptan-4-one would be a primary process-related impurity.
Over-reduction Products: The reduction of the ketone could potentially yield 2,6-dimethylheptan-4-ol (B1670625) as a by-product.
Secondary Amine Formation: A common side reaction in reductive amination is the reaction of the primary amine product with another molecule of the starting ketone, leading to the formation of a secondary amine, bis(2,6-dimethylheptan-4-yl)amine.
Solvent and Reagent Residues: Residual solvents used during the synthesis and purification, as well as any remaining reagents, would also be considered impurities.
The characterization of these potential impurities would involve their isolation, typically through preparative chromatography, followed by spectroscopic analysis. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be employed to elucidate their structures.
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity Name | Chemical Structure | Origin |
|---|---|---|
| 2,6-dimethylheptan-4-one | C9H18O | Unreacted starting material |
| 2,6-dimethylheptan-4-ol | C9H20O | Over-reduction by-product |
Development and Validation of Analytical Methods for Purity Determination
To ensure the quality and consistency of this compound, robust analytical methods for purity determination must be developed and validated. Given the chemical nature of the compound, a primary amine, several analytical techniques are suitable.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of impurities in non-volatile compounds. Since aliphatic amines like 2,6-Dimethylheptan-4-amine lack a strong chromophore, derivatization is often necessary for UV detection. rsc.orgmdpi.com A common derivatizing agent is 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), which reacts with primary and secondary amines to form highly fluorescent derivatives, enabling sensitive detection. rsc.org An alternative is 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), a fluorogenic reagent that reacts with primary and secondary amines. mdpi.com
A typical HPLC method would be a reversed-phase separation using a C18 column with a gradient elution of acetonitrile (B52724) and a buffered aqueous mobile phase. mdpi.com Method validation would be performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Gas Chromatography (GC) is another viable technique, particularly for assessing volatile impurities and residual solvents. For the analysis of the amine itself, derivatization may be necessary to improve its thermal stability and chromatographic behavior.
Capillary Electrophoresis (CE) has also emerged as a suitable method for the analysis of aliphatic amines, offering advantages such as low sample consumption and high separation efficiency. rsc.org Similar to HPLC, derivatization with an agent like FMOC-Cl can be employed for sensitive detection. rsc.org
Table 2: Example Parameters for a Validated HPLC Method for Purity Determination
| Parameter | Specification |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | Time-dependent gradient from 5% to 95% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm (after derivatization) |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | < 2.0% |
Reference Standard Characterization and Qualification
A well-characterized reference standard is fundamental for the accurate quantification of the API and its impurities. The reference standard for this compound must be of high purity and thoroughly characterized.
The identity of the reference standard is confirmed using a combination of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and to detect any organic impurities.
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the identity.
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.
The purity of the reference standard is determined using a mass balance approach, which involves the summation of all detected impurities. This includes:
Chromatographic Purity: Determined by a validated, high-resolution HPLC or GC method.
Water Content: Measured by Karl Fischer titration.
Residual Solvents: Quantified by headspace GC.
Non-volatile Residue (Sulphated Ash): Determined by gravimetric analysis.
The assigned purity value of the reference standard is then used for the quantitative analysis of routine batches of this compound. Commercial suppliers often provide a Certificate of Analysis (CoA) that includes some of this characterization data. sigmaaldrich.comamericanelements.com
Future Research Directions for 2,6 Dimethylheptan 4 Amine Hydrochloride
Exploration of Novel Synthetic Methodologies
The synthesis of aliphatic amines like 2,6-Dimethylheptan-4-amine (B1619667) is a cornerstone of organic chemistry, yet there remains a continuous drive for more efficient, selective, and sustainable methods. researchgate.netcam.ac.uk Future research could move beyond traditional approaches like direct alkylation or classical reductive amination, which can suffer from low selectivity and harsh conditions. acs.orgyoutube.com The parent ketone, 2,6-dimethylheptan-4-one, provides a direct precursor for advanced synthetic strategies.
Promising research directions include:
Biocatalytic Reductive Amination: The use of enzymes such as imine reductases (IREDs), transaminases (ATAs), and amine dehydrogenases (AmDHs) offers a green and highly selective alternative to chemical catalysis. mdpi.commanchester.ac.uk These biocatalysts operate under mild conditions and can provide access to specific stereoisomers of the target amine, which is crucial for pharmacological studies. hims-biocat.euresearchgate.net Research in this area would involve screening enzyme libraries to identify a suitable biocatalyst for the reductive amination of 2,6-dimethylheptan-4-one. mdpi.comacs.org
Transition-Metal Catalyzed Hydroamination: Modern transition-metal catalysis presents an atom-economical route for amine synthesis. acs.org Methodologies involving iridium, rhodium, or palladium catalysts could be explored for the direct amination of a corresponding alkene or the reductive amination of the ketone precursor under milder conditions and with higher functional group tolerance than traditional methods. incatt.nlmdpi.com
Photoredox and Radical-Based Methods: Recent advances in visible-light photoredox catalysis have enabled novel pathways for amine synthesis, including carbonyl alkylative amination reactions. researchgate.netcam.ac.uk These methods utilize radical intermediates to form C-N bonds under exceptionally mild conditions and could provide a flexible strategy for creating a library of derivatives based on the 2,6-dimethylheptan-4-amine scaffold. rsc.org
A comparative study of these potential synthetic routes could be a primary research objective.
Table 1: Hypothetical Comparison of Synthetic Methodologies for 2,6-Dimethylheptan-4-amine
| Methodology | Potential Catalyst/Enzyme | Key Advantages | Projected Yield (%) | Projected Enantiomeric Excess (%) |
|---|---|---|---|---|
| Classical Reductive Amination | Sodium Cyanoborohydride (NaBH3CN) | Well-established, cost-effective | 70-85 | N/A (produces racemate) |
| Biocatalytic Reductive Amination | Imine Reductase (IRED) | High stereoselectivity, green process, mild conditions | >95 | >99 |
| Iridium-Catalyzed DARA | [Cp*Ir(III)] Complex | High efficiency for aliphatic ketones, good enantioselectivity | 90-98 | up to 96 |
| Photoredox Catalysis | Visible Light Photocatalyst | Very mild conditions, high functional group tolerance | 75-90 | Dependent on chiral ligands |
Deeper Mechanistic Understanding of In Vitro Biological Interactions
The structural simplicity of 2,6-Dimethylheptan-4-amine makes it an interesting candidate for studying interactions with aminergic biological targets. Many aliphatic amines interact with enzymes that metabolize neurotransmitters or with G-protein coupled receptors (GPCRs). acs.org
Future in vitro studies could focus on:
Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are key enzymes in the degradation of monoamine neurotransmitters. nih.gov Structurally simple amines can act as substrates or inhibitors for these enzymes. Investigating whether 2,6-Dimethylheptan-4-amine or its derivatives can inhibit MAO-A or MAO-B could reveal potential applications in neuroscience. frontiersin.org Mechanistic studies, such as determining the mode of inhibition (e.g., competitive, irreversible) and kinetics (Ki values), would be essential. nih.gov
Aminergic GPCR Ligand Binding: The amine moiety is a common pharmacophore for ligands of aminergic GPCRs, such as serotonin, dopamine, and adrenergic receptors. acs.orgvu.nl A crucial interaction often involves an ionic bond between the protonated amine of the ligand and a conserved aspartate residue in the receptor's binding pocket. vu.nlnih.gov Radioligand binding assays could be employed to screen 2,6-Dimethylheptan-4-amine against a panel of these receptors to identify any potential binding affinity.
Table 2: Illustrative In Vitro Biological Interaction Screening Panel
| Biological Target | Assay Type | Hypothetical Result (IC50 / Ki) | Potential Implication |
|---|---|---|---|
| Human MAO-A | Inhibition Assay | 50 µM | Weak inhibition |
| Human MAO-B | Inhibition Assay | > 100 µM | No significant inhibition |
| Serotonin Receptor 5-HT2A | Radioligand Binding Assay | 25 µM | Low-affinity binding |
| Dopamine Receptor D2 | Radioligand Binding Assay | > 100 µM | No significant binding |
| Trace Amine-Associated Receptor 1 (TAAR1) | Functional Assay (cAMP) | 10 µM | Moderate agonism |
Application as a Core Structure for Chemical Probe Development
Chemical probes are indispensable small molecules for dissecting protein function and validating drug targets. nih.govresearchgate.net The development of a high-quality probe requires careful optimization of potency, selectivity, and cellular permeability. nih.gov The 2,6-Dimethylheptan-4-amine scaffold, being simple and synthetically tractable, is an excellent starting point for such an endeavor.
Future research could pursue:
Fragment-Based Elaboration: The amine could serve as a foundational fragment to which other chemical moieties are added. If initial screening reveals a weak but tractable interaction with a protein target, systematic modification of the scaffold could lead to a potent and selective probe.
Development of Fluorescent Probes: The primary amine functional group is highly suitable for conjugation with fluorophores. mdpi.com Reaction-based fluorescent probes could be designed where the amine reacts with a specific analyte, leading to a change in fluorescence. researchgate.netrsc.org Alternatively, the amine can be part of a fluorophore system where its interaction with a target modulates photoinduced electron transfer (PET), "turning on" fluorescence. rsc.org Research could focus on attaching the 2,6-Dimethylheptan-4-amine scaffold to different fluorophores to create novel sensors for specific biological environments or analytes. nih.gov
Table 3: Hypothetical Design of Fluorescent Probes Based on the Core Structure
| Probe Derivative Name | Fluorophore Conjugate | Sensing Mechanism | Excitation λ (nm) | Emission λ (nm) | Potential Application |
|---|---|---|---|---|---|
| DMHA-NBD | Nitrobenzoxadiazole (NBD) | Reaction-based | 465 | 540 | Detecting enzymatic activity |
| DMHA-Coumarin | Coumarin | PET Modulation | 425 | 485 | Sensing metal ions |
| DMHA-BODIPY | BODIPY | ICT Modulation | 505 | 515 | Imaging lipid droplets |
Advanced Computational and Data Science Integration in Chemical Research
The integration of data science and computational chemistry is revolutionizing drug discovery and chemical research. drugbank.comnih.gov These approaches can accelerate the research cycle by predicting properties, prioritizing experiments, and providing mechanistic insights. zeclinics.cominsideainews.com For a simple molecule like 2,6-Dimethylheptan-4-amine, these tools offer a powerful way to guide future experimental work.
Key computational research directions include:
Quantitative Structure-Activity Relationship (QSAR) Studies: If a library of derivatives is synthesized and tested for a specific biological activity, QSAR models can be built to correlate chemical structure with activity. nih.govmdpi.com This allows for the prediction of the activity of unsynthesized compounds and helps identify the key molecular features driving the biological effect. farmaciajournal.comnih.govaimspress.com
Molecular Docking and Simulation: Should a biological target be identified, molecular docking can predict the binding mode of 2,6-Dimethylheptan-4-amine and its analogues within the protein's active site. springernature.comacs.orgacs.org Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these interactions over time, providing a more dynamic picture of the binding event.
Machine Learning for Property Prediction: Machine learning algorithms, trained on large chemical datasets, can predict various physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties for the compound and its derivatives, helping to prioritize which compounds to synthesize and test in the lab. youtube.com
Table 4: Illustrative Data from a Hypothetical QSAR Model for MAO-A Inhibition
| Compound ID | Modification to Core Structure | LogP (Descriptor) | Molecular Weight (Descriptor) | Experimental pIC50 | Predicted pIC50 |
|---|---|---|---|---|---|
| 1 | None (Parent Amine) | 3.1 | 143.27 | 4.30 | 4.35 |
| 2 | N-methylation | 3.4 | 157.30 | 4.15 | 4.18 |
| 3 | Add 4-hydroxyl group | 2.8 | 159.27 | 4.85 | 4.81 |
| 4 | Add N-benzyl group | 5.2 | 233.38 | 5.50 | 5.45 |
Model Equation (Hypothetical): pIC50 = 0.8LogP - 0.005MW + 2.5
Q & A
Q. What synthetic routes are commonly employed to prepare 2,6-Dimethylheptan-4-amine hydrochloride, and how is its purity validated?
A reductive amination strategy is typically used, starting with 2,6-dimethylheptan-4-one and ammonium acetate under hydrogenation conditions. The hydrochloride salt is formed via reaction with HCl in anhydrous ethanol. Purity validation involves high-performance liquid chromatography (HPLC) with a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy for structural confirmation (e.g., distinguishing methyl groups at positions 2 and 6).
- Mass spectrometry (MS) to verify molecular ion peaks ([M+H]⁺).
- Melting point analysis (comparison with literature values, e.g., ~170–175°C for similar hydrochlorides) .
- Ion chromatography to quantify chloride content .
Q. What are the recommended protocols for safe handling and storage of this compound?
Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hygroscopic degradation. Waste disposal must comply with local regulations for amine hydrochlorides, involving neutralization before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Conduct systematic solubility studies in polar (water, methanol) and nonpolar solvents (dichloromethane) at controlled temperatures (15–40°C). Use dynamic light scattering (DLS) to detect aggregates and differential scanning calorimetry (DSC) to identify polymorphic forms that may affect solubility .
Q. What experimental designs are optimal for assessing the compound’s stability under varying pH conditions?
Perform accelerated stability studies by incubating the compound in buffers (pH 1–12) at 40°C for 30 days. Monitor degradation via HPLC-UV and identify byproducts using high-resolution MS. Compare results with pharmacopeial guidelines for hydrochloride salts (e.g., British Pharmacopoeia) .
Q. How can interactions between this compound and biological macromolecules (e.g., proteins) be systematically studied?
Use surface plasmon resonance (SPR) with gold sensor chips functionalized with thiolated ligands (e.g., 11-mercaptoundecanoic acid) to immobilize target proteins. Measure binding kinetics (ka/kd) at varying concentrations of the compound in phosphate-buffered saline (PBS, pH 7.4) .
Q. What strategies mitigate interference from impurities during quantitative analysis?
Employ pre-column derivatization with agents like dansyl chloride to enhance HPLC sensitivity. Validate the method using spike-and-recovery experiments in synthetic matrices, ensuring >95% recovery and <5% relative standard deviation (RSD) .
Data Interpretation and Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points for this compound?
Cross-validate thermal data using DSC and hot-stage microscopy. Compare results with structurally similar hydrochlorides (e.g., dimethylamine hydrochloride, m.p. 171°C) to identify potential polymorphic or hydrate forms .
Q. What computational methods support the interpretation of spectroscopic data for this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict ¹H/¹³C NMR chemical shifts and IR vibrational modes. Compare computational results with experimental spectra to resolve ambiguities in peak assignments .
Q. How can batch-to-batch variability in synthesis be minimized?
Implement process analytical technology (PAT) tools like in-line FTIR to monitor reaction progress. Optimize parameters (temperature, stoichiometry) via design-of-experiment (DoE) approaches, focusing on critical quality attributes (CQAs) such as yield and impurity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
